1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a spiro[3H-indole-3,4’-piperidine] core with a Boc (tert-butoxycarbonyl) protecting group. The fluorine atom is attached to the indole ring. Refer to the chemical structure for visual representation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space, offering novel avenues for therapeutic intervention. They are synthesized via strategies that involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are primarily synthesized for drug discovery projects, highlighting their potential in creating new therapeutic agents (Griggs et al., 2018).
Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines, such as S-1, are important in the treatment of various cancers, including colorectal and gastric cancers. S-1 is an oral fluoropyrimidine that combines tegafur with two modulators to improve therapeutic efficacy and tolerability. It has been developed to provide a more effective and convenient alternative to intravenous 5-fluorouracil (5-FU), offering a significant advancement in chemotherapy (Miyamoto et al., 2014).
Indole Synthesis and Application
Indole alkaloids, which share structural similarities with "1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]", are of great interest due to their diverse biological activities. New methods for indole synthesis have been a significant area of research, providing a framework for the classification of all indole syntheses and presenting opportunities for creating novel therapeutic agents (Taber & Tirunahari, 2011).
Fluorophores in Molecular Imaging
Fluorophores are crucial in molecular imaging for in vivo cancer diagnosis, providing real-time detection capabilities with relatively inexpensive and portable equipment. The toxicity of fluorophores is a concern, but their potential use in molecular imaging highlights the importance of ongoing research to improve safety and efficacy (Alford et al., 2009).
Properties
IUPAC Name |
tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSTTHNVBKSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671951 | |
Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866028-06-0 | |
Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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